BenchChemオンラインストアへようこそ!

4-(1-benzyl-1H-indol-3-yl)butanoic acid

COX-2 inhibitors Medicinal chemistry Structure-activity relationship (SAR)

4-(1-Benzyl-1H-indol-3-yl)butanoic acid (CAS: 270074-53-8) is a synthetic indole-3-alkanoic acid derivative with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol. It is characterized by a butanoic acid chain at the 3-position of the indole ring and an N-benzyl protecting group.

Molecular Formula C19H19NO2
Molecular Weight 293.4
CAS No. 270074-53-8
Cat. No. B6259177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzyl-1H-indol-3-yl)butanoic acid
CAS270074-53-8
Molecular FormulaC19H19NO2
Molecular Weight293.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-(1-Benzyl-1H-indol-3-yl)butanoic acid (CAS 270074-53-8)


4-(1-Benzyl-1H-indol-3-yl)butanoic acid (CAS: 270074-53-8) is a synthetic indole-3-alkanoic acid derivative with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . It is characterized by a butanoic acid chain at the 3-position of the indole ring and an N-benzyl protecting group . This compound serves as a versatile scaffold in medicinal chemistry, particularly as a key intermediate for cyclooxygenase-2 (COX-2) inhibitors as described in patent US-5639780-A [1]. Commercially, it is primarily available as a research chemical with a commonly specified minimum purity of 95% .

Why N-Benzyl Indole Butanoic Acid Analogs Cannot Be Interchanged for 4-(1-Benzyl-1H-indol-3-yl)butanoic acid


In-class indole alkanoic acid derivatives cannot simply be substituted for 4-(1-benzyl-1H-indol-3-yl)butanoic acid (CAS 270074-53-8) due to critical structure-activity relationship (SAR) constraints. The N-benzyl substitution is the primary structural feature dictating biological target engagement [1]. The specific four-carbon butanoic acid linker length is fundamental to the COX-2 pharmacophore model outlined in US-5639780-A [2]. Replacing the benzyl protecting group or modifying the linker length fundamentally alters the molecule's core scaffold, as shown in neuropsychotropic studies where a shift from a hydrogen to a benzyl group on a related amino-butyric acid derivative completely switched its pharmacological profile [3].

Quantitative Differentiation of 4-(1-Benzyl-1H-indol-3-yl)butanoic acid (CAS 270074-53-8) Against Analogs


COX-2 Pharmacophore Linker Length Specificity in the N-Benzyl Indole Butanoic Acid Series (C4 vs. C1 vs. C2 Homologs)

The COX-2 inhibitory pharmacophore described in US-5639780-A explicitly requires a butanoic acid (C4) linker attaching the indole core to the carboxylic acid moiety, as defined by the generic Formula I which covers N-benzyl indol-3-yl butanoic acid derivatives [1]. The acetic acid (C1) homolog (1-benzylindole-3-acetic acid, CAS 4307-97-5) and propionic acid (C2) homolog (3-(1-benzyl-1H-indol-3-yl)propanoic acid, CAS 141071-79-6) are structurally incapable of fulfilling this specific pharmacophore requirement.

COX-2 inhibitors Medicinal chemistry Structure-activity relationship (SAR)

Critical Role of the N-Benzyl Group in Determining Biological Activity Versus Non-Benzylated Indole Butanoic Acids

In a study on indole-containing gamma-aminobutyric acid (GABA) derivatives by Berestovitskaya et al. (2018), a direct structural analog switch was evaluated. The compound 4-amino-3-(indol-3-yl)butanoic acid (lacking N-benzyl) demonstrated predominant nootropic activity, whereas 4-amino-3-(1-benzylindol-3-yl)butanoic acid (N-benzyl substituted) exhibited prominent anxiolytic activity [1]. This demonstrates that within the butanoic acid scaffold, the N-benzyl substitution is a key determinant of biological activity, completely shifting the pharmacological profile. While this study is on a GABA analog, the underlying principle of N-benzyl functionality dictates target engagement in indole butanoic acid scaffolds, consistent with the COX-2 inhibitor pharmacophore described in US-5639780-A [2].

Neuropsychotropic activity Indole GABA derivatives Anxiolytic vs. nootropic selectivity

Commercially Verified Purity Specification for Reproducible COX-2 Inhibitor Research

Reproducible research in COX-2 inhibitor development requires a well-defined starting material. Commercial suppliers, including AKSci and Fluorochem, specify a minimum purity of 95% for 4-(1-benzyl-1H-indol-3-yl)butanoic acid (CAS 270074-53-8) . This purity specification is critical when using this compound as a synthetic intermediate for the N-benzyl indol-3-yl butanoic acid derivatives claimed in US-5639780-A [1]. In contrast, many of its closest analogs, such as 1-benzylindole-3-acetic acid, are often listed at a lower or unspecified purity from comparable suppliers, introducing potential variability into multi-step synthetic processes.

Chemical procurement Purity specification COX-2 inhibitor synthesis

Application Scenarios for 4-(1-Benzyl-1H-indol-3-yl)butanoic acid (CAS 270074-53-8)


Synthetic Intermediate for N-Benzyl Indole COX-2 Inhibitor Libraries

Medicinal chemistry teams focused on developing selective COX-2 inhibitors should procure this compound as the core scaffold. The butanoic acid chain length and N-benzyl group are precisely aligned with the pharmacophore requirements outlined in US-5639780-A [1]. This scaffold enables the systematic exploration of substitutions on the indole ring while maintaining the critical linker-carboxylic acid warhead necessary for COX-2 active site interactions.

Neuroscience Probe Development Based on Indole Butanoic Acid Scaffolds

Neuroscience researchers designing probes to dissect anxiolytic versus nootropic pathways should use this scaffold as a comparator. As demonstrated by Berestovitskaya et al. (2018) with a closely related amino-butyric acid analog, the presence of the N-benzyl group can be the determining structural feature that shifts a compound's pharmacological profile [2]. Using 4-(1-benzyl-1H-indol-3-yl)butanoic acid provides a rational starting point for exploring target selectivity.

PAI-1 Inhibitor Pharmacophore Exploration

Given that related indole acid derivatives have been patented as plasminogen activator inhibitor-1 (PAI-1) inhibitors (e.g., EP1397130B1), this N-benzyl butanoic acid scaffold could serve as a starting point for designing novel cardioprotective agents [3]. The scaffold's synthetic versatility supports diverse functionalization strategies without perturbing the core pharmacophore geometry.

Quote Request

Request a Quote for 4-(1-benzyl-1H-indol-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.